molecular formula C13H11Cl2N5O4 B1672187 Irsogladine maleate CAS No. 84504-69-8

Irsogladine maleate

Número de catálogo: B1672187
Número CAS: 84504-69-8
Peso molecular: 372.16 g/mol
Clave InChI: PJLVTVAIERNDEQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Maleato de irsogladina: es un compuesto conocido por sus propiedades protectoras de la mucosa. Se utiliza principalmente en el tratamiento de úlceras pépticas y gastritis aguda. El compuesto es un inhibidor de la fosfodiesterasa, lo que significa que funciona aumentando los niveles de monofosfato de adenosina cíclico dentro de las células, lo que lleva a varios efectos protectores en la mucosa gástrica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de maleato de irsogladina implica la reacción de condensación de 2,5-diclorobenzonitrilo con diciandiamida en presencia de un catalizador básico. Esta reacción se lleva a cabo típicamente en un solvente polar aprótico. El producto intermedio se recristaliza luego para formar maleato de irsogladina usando una mezcla de solvente de ácido acético, acetona y ácido maleico .

Métodos de producción industrial: La producción industrial de maleato de irsogladina sigue una ruta sintética similar, pero se optimiza para obtener un mayor rendimiento y pureza. El proceso involucra un control cuidadoso de las condiciones de reacción, como la temperatura y la composición del solvente, para asegurar la producción eficiente de maleato de irsogladina de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El maleato de irsogladina se somete a diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de maleato de irsogladina, como derivados de amina y compuestos de triazina sustituidos .

Aplicaciones Científicas De Investigación

Treatment of Gastric Ulcers

Irsogladine maleate is particularly effective in treating gastric ulcers, especially following Helicobacter pylori eradication therapy. A clinical trial demonstrated that patients treated with this compound showed a significantly higher healing rate (83%) compared to those receiving a placebo (72.2%) after seven weeks . This indicates that this compound can enhance the healing process even when H. pylori eradication is not fully successful.

Protection Against NSAID-Induced Gastric Injury

The compound has shown promise in preventing nonsteroidal anti-inflammatory drug (NSAID)-induced gastric injuries. In a study involving patients who required long-term NSAID treatment, those receiving this compound exhibited a lower incidence of peptic ulcers compared to the placebo group . This suggests its utility as a protective agent in patients at risk for NSAID-related gastric complications.

Management of Oral Mucositis

Research has also explored the use of this compound in managing cancer regimen-related oral mucositis. It has been found to alleviate symptoms and promote healing in affected patients, indicating its potential beyond gastrointestinal applications .

Case Studies and Research Findings

Study TitleObjectiveKey Findings
Efficacy of this compound in Gastric UlcersAssess healing rates post-H. pylori treatmentHealing rates were significantly higher in the treatment group (83%) vs placebo (72.2%) .
Protective Effects Against NSAID-Induced InjuryEvaluate efficacy in long-term NSAID usersFewer peptic ulcers observed in irsogladine group; significant changes in modified Lanza score .
Management of Oral MucositisInvestigate effects on cancer treatment-related mucositisPositive outcomes in symptom relief and healing .

Mecanismo De Acción

El maleato de irsogladina ejerce sus efectos inhibiendo las enzimas fosfodiesterasa, lo que lleva a un aumento en los niveles intracelulares de monofosfato de adenosina cíclico. Este aumento activa la proteína quinasa A, que a su vez aumenta la producción de factores protectores en la mucosa gástrica. Además, el maleato de irsogladina facilita la comunicación intercelular a través de uniones gap, lo que ayuda a mantener la integridad de la barrera mucosa gástrica .

Comparación Con Compuestos Similares

Compuestos similares:

Singularidad: El maleato de irsogladina es único en su capacidad para mejorar la comunicación intercelular a través de uniones gap, que no es una propiedad común entre otros agentes protectores de la mucosa. Este mecanismo de acción único lo hace particularmente efectivo para mantener la integridad de la mucosa gástrica y acelerar la cicatrización de las úlceras .

Actividad Biológica

Irsogladine maleate is a compound primarily recognized for its protective effects on gastric mucosa. Recent studies have expanded its biological activity to include potential anti-cancer properties and protective effects against oxidative stress. This article summarizes the biological activity of this compound, highlighting key research findings, mechanisms of action, and clinical implications.

1. Gastric Mucosal Protection
this compound enhances gastric mucosal defense by promoting the secretion of mucus and bicarbonate, which protect the gastric lining from acid and pepsin. This compound has been shown to significantly improve healing rates in gastric ulcers post Helicobacter pylori eradication, with a healing rate of 83% compared to 72% in placebo groups .

2. Anti-Inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. In studies involving Min mice, treatment with this compound led to a significant reduction in intestinal polyp formation, with mRNA levels of pro-inflammatory cytokines IL-1β and IL-6 decreased by 85% and 51%, respectively .

3. Oxidative Stress Reduction
this compound has been shown to reduce oxidative stress markers in the liver of treated mice. The levels of reactive carbonyl species (RCs) were notably lower in mice administered this compound, suggesting a protective role against oxidative damage .

Clinical Studies and Findings

Case Study: Intestinal Polyp Formation
A pivotal study demonstrated that this compound significantly suppressed intestinal tumorigenesis in Min mice. The administration of 5 ppm and 50 ppm doses reduced the number of polyps to 69% and 66% of untreated controls, respectively. This effect was attributed to decreased NF-κB activity and reduced oxidative stress .

Dose (ppm)% Reduction in Polyp Formation
569%
5066%

Case Study: Oral Mucositis in Chemotherapy Patients
this compound also showed efficacy in reducing the incidence and severity of oral mucositis in patients undergoing fluorouracil-based chemotherapy. Patients treated with irsogladine experienced fewer episodes of mucositis compared to those receiving standard care .

Case Study: NSAID-Induced Gastric Injury
In a randomized trial assessing the efficacy of this compound for preventing NSAID-induced gastric ulcers, results indicated no significant differences in protective effects compared to placebo; however, it demonstrated potential benefits in H. pylori-negative patients .

Summary of Findings

This compound exhibits diverse biological activities with significant implications for gastrointestinal health:

  • Gastric Ulcer Healing: Effective post H. pylori treatment.
  • Anti-Cancer Properties: Suppresses intestinal polyp formation via NF-κB inhibition.
  • Oxidative Stress Reduction: Lowers reactive carbonyl species levels.

Propiedades

IUPAC Name

but-2-enedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5.C4H4O4/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7;5-3(6)1-2-4(7)8/h1-3H,(H4,12,13,14,15,16);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLVTVAIERNDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Irsogladine maleate
Reactant of Route 2
Reactant of Route 2
Irsogladine maleate
Reactant of Route 3
Irsogladine maleate
Reactant of Route 4
Irsogladine maleate
Reactant of Route 5
Reactant of Route 5
Irsogladine maleate
Reactant of Route 6
Irsogladine maleate
Customer
Q & A

Q1: What is the primary mechanism of action of Irsogladine maleate?

A1: this compound primarily functions by enhancing gap junctional intercellular communication (GJIC). [, , ] This enhancement is achieved through various mechanisms, including increased intracellular cyclic adenosine monophosphate (cAMP) levels and potential interactions with phosphodiesterase (PDE) isozymes. [, ]

Q2: How does this compound's enhancement of GJIC impact cellular processes?

A2: Enhanced GJIC plays a crucial role in maintaining epithelial cell homeostasis and barrier function. [] In the gastric mucosa, it contributes to protection against injury, and in gingival epithelial cells, it helps regulate inflammation and barrier integrity against periodontal pathogens. [, , ]

Q3: Does this compound influence inflammatory processes?

A3: Yes, research indicates that this compound exhibits anti-inflammatory properties. [, , ] For instance, it can suppress the production of pro-inflammatory cytokines such as interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various cell types, including gingival epithelial cells and macrophages. [, , ] This suppression may be linked to its effects on intracellular signaling pathways, such as the ERK pathway, and its potential modulation of Toll-like receptor 2 (TLR2) expression. [, ]

Q4: Does this compound interact with the ERK signaling pathway?

A4: Studies suggest that this compound can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) in human gingival epithelial cells (HGECs). [] This inhibition of ERK phosphorylation may contribute to the compound's ability to suppress the production of pro-inflammatory cytokines, such as IL-8, in response to stimuli like outer membrane protein 29 from Aggregatibacter actinomycetemcomitans. []

Q5: What is the role of Toll-like receptor 2 (TLR2) in this compound's mechanism of action?

A5: Research indicates that this compound can suppress the induction of TLR2 in human gingival epithelial cells. [] This suppression of TLR2 induction contributes to the compound's ability to regulate the inflammatory response in these cells, particularly in the context of periodontitis. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C12H8Cl2N6 • C4H4O4. Its molecular weight is 425.24 g/mol. [, ]

Q7: Is there spectroscopic data available for this compound?

A7: While the provided research papers do not contain detailed spectroscopic data, they mention techniques like infrared (IR) spectroscopy, 1H nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) for structural confirmation during synthesis. [, , ]

Q8: Have any formulation strategies been explored to improve the stability, solubility, or bioavailability of this compound?

A9: Yes, researchers have explored formulations to enhance its delivery and efficacy. For instance, cyclodextrins have been investigated to improve the solubility of this compound, particularly for oral spray formulations. [] Additionally, mucoadhesive polymers like gum ghatti have been studied for their potential to enhance the retention and efficacy of this compound in oral applications. [, ]

Q9: What preclinical models have been used to investigate the efficacy of this compound?

A9: Several animal models have been employed to evaluate the efficacy of this compound. These include:

  • Min mouse model: Used to study this compound's suppressive effects on intestinal polyp development, potentially through the NF-jB signaling pathway and reduction of oxidative stress. []
  • Rat models: Employed to assess the compound's protective effects against gastric injury induced by various factors, such as indomethacin, ethanol, and hydrochloric acid. [, , ]
  • Rat periodontitis model: Used to investigate the compound's ability to suppress inflammatory cell infiltration in periodontal tissues. []
  • Hamster models: Employed to study the healing effects of this compound on oral stomatitis induced by acetic acid, including models mimicking the effects of 5-fluorouracil treatment. [, ]
  • Mouse cornea neovascularization model: Used to investigate the compound's anti-angiogenic effects, demonstrating its ability to inhibit basic fibroblast growth factor (bFGF)-induced angiogenesis. []

Q10: What clinical trials have been conducted with this compound?

A10: Several clinical trials have evaluated this compound's efficacy in various conditions:

  • Gastric Ulcer Healing: A multicenter, double-blind, randomized clinical trial (IMPACT study) demonstrated that this compound accelerated gastric ulcer healing after Helicobacter pylori eradication therapy. [] Another trial compared its efficacy with famotidine, finding both acceptable for treating gastric ulcers after H. pylori eradication. []
  • Non-Erosive Reflux Disease (NERD): A double-blind, placebo-controlled study investigated the efficacy of adding this compound to proton-pump inhibitor therapy for NERD. []
  • Oral Mucositis: A double-blind, placebo-controlled trial showed that this compound reduced the incidence of fluorouracil-based chemotherapy-induced oral mucositis. [] Another study indicated its potential to reduce severe oral mucositis in head and neck squamous-cell carcinoma patients undergoing chemoradiotherapy. []
  • Postoperative Adjuvant Therapy for Lung Cancer: A randomized phase III trial explored the use of this compound as an anti-angiogenetic agent in patients with resected lung cancer. []

Q11: What is known about the dissolution and solubility of this compound?

A12: this compound is known to be poorly soluble in water, posing challenges for its formulation and delivery. [] To overcome this, researchers have explored the use of cyclodextrins to enhance its solubility, particularly in the development of oral spray formulations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.